molecular formula C13H14O2 B101448 Demethoxyencecalin CAS No. 19013-07-1

Demethoxyencecalin

Cat. No.: B101448
CAS No.: 19013-07-1
M. Wt: 202.25 g/mol
InChI Key: ZAJTXVHECZCXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethoxyencecalin is a chromene compound isolated from the sunflower plant (Helianthus annuus).

Mechanism of Action

Target of Action

Demethoxyencecalin is a chromene isolated from Helianthus annuus (sunflower) and has been identified to have antifungal activities

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body

Result of Action

The primary known result of this compound’s action is its antifungal effect This suggests that the compound may lead to the death of fungal cells or inhibit their growth

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethoxyencecalin can be synthesized through the biotransformation of chromenes. In one method, seedling chromenes such as this compound and demethylencecalin are fed to cell suspension cultures, resulting in high yields of hydroxylated products . The synthetic route involves hydroxylation at one of the geminal methyl groups of the chromene heterocycle.

Industrial Production Methods: Industrial production of this compound typically involves extraction from sunflower plants. The compound is isolated using column chromatography and high-performance liquid chromatography (HPLC) techniques . The extraction process is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Demethoxyencecalin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the chromene structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

    Hydroxylated derivatives: Formed through oxidation.

    Alcohols: Produced via reduction.

    Substituted chromenes: Resulting from substitution reactions.

Scientific Research Applications

Demethoxyencecalin has a wide range of scientific research applications:

Comparison with Similar Compounds

Demethoxyencecalin is unique among chromenes due to its specific antifungal properties. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

1-(2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJTXVHECZCXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172486
Record name Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-07-1
Record name Demethoxyencecalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2,2-dimethyl-2H-1-benzopyran-6-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,2-Dimethylchromen-6-yl)ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2K3C7TNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Acetyl-2,2-dimethyl-2H-1-benzopyran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030816
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

83.8 g 4-hydroxy-acetophenone and 0.576 g anhydrous potassium carbonate were placed in 600 ml xylol in a argon atmosphere and heated to 140° C. 162.3 g 1,1-diethoxy-3-methyl-2-butene (77.9% in ethanol) was added in drops over 5 hours to this boiling solution with continuous distillation of the ethanol formed. After the solution had been stirred for 18 hours at 140° C., it was cooled to 20° C. and the organic phase was washed with 200 ml NaOH (5%) and concentrated in a vacuum. The raw product (orange-coloured oil) is distilled under a high vacuum (2.8 mbar/143° C.). The 6-acetyl-2,2-dimethyl-2H-1-benzopyran distillate obtained (90.2 g, 71.3% yield) had a content of 94.9%.
[Compound]
Name
4-hydroxy-acetophenone
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
0.576 g
Type
reactant
Reaction Step Two
Quantity
162.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethoxyencecalin
Reactant of Route 2
Reactant of Route 2
Demethoxyencecalin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Demethoxyencecalin
Reactant of Route 4
Reactant of Route 4
Demethoxyencecalin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Demethoxyencecalin
Reactant of Route 6
Reactant of Route 6
Demethoxyencecalin
Customer
Q & A

Q1: What is Demethoxyencecalin and where is it found?

A1: this compound is a natural chromene derivative found in several plant species, notably Ageratina adenophora (formerly Eupatorium adenophorum) [, ]. It is primarily found within the leaves of A. adenophora seedlings, where it constitutes a significant portion of the total chromenes present [, ]. Other plant species like Arnica sachalinensis have also been found to contain this compound [].

Q2: How is this compound biosynthesized?

A2: Studies suggest that this compound biosynthesis in A. adenophora likely originates from precursors within the shikimic acid pathway []. This pathway is responsible for the production of aromatic amino acids and other secondary metabolites in plants. Further research using labeled precursors could confirm the specific steps involved in this compound biosynthesis.

Q3: Are there any biotransformation products of this compound?

A3: Yes, this compound is metabolized in A. adenophora seedlings through a series of biotransformations []. It undergoes hydroxylation to yield demethylencecalin, which is then methylated to produce encecalin. This bioconversion sequence has been observed through accumulation kinetics and feeding experiments with non-radioactive chromenes [].

Q4: Does this compound biotransformation differ in cell cultures?

A4: Interestingly, cell suspension cultures of A. adenophora exhibit distinct biotransformation patterns compared to seedlings []. While seedlings primarily convert this compound to demethylencecalin and encecalin, cell cultures yield a hydroxylated derivative of this compound []. This highlights the potential influence of in vitro conditions on metabolic pathways.

Q5: Have any synthetic routes been developed for this compound?

A5: While specific details are limited within the provided research, one study mentions the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the convenient synthesis of this compound []. Further exploration of this synthetic approach could be beneficial for producing this compound for research purposes.

Q6: What is the current understanding of this compound's ecological role?

A7: The exact ecological role of this compound is not fully understood. Considering its presence in various plant species and its potential antifungal properties [], it is plausible that this compound contributes to plant defense mechanisms against pathogens or herbivores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.